Ethyl 1-[3-(phenylsulfonyl)propanoyl]piperidine-3-carboxylate
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Overview
Description
ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE is a complex organic compound with a molecular formula of C17H23NO5S This compound is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the piperidine derivative.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE can be compared to other sulfonyl-containing piperidine derivatives:
ETHYL 1-[3-(PHENYLSULFANYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE: This compound has a phenylsulfanyl group instead of a phenylsulfonyl group, which may result in different chemical reactivity and biological activity.
ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-4-PIPERIDINECARBOXYLATE: The position of the ester group on the piperidine ring can influence the compound’s properties and applications.
The uniqueness of ETHYL 1-[3-(PHENYLSULFONYL)PROPANOYL]-3-PIPERIDINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23NO5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)propanoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H23NO5S/c1-2-23-17(20)14-7-6-11-18(13-14)16(19)10-12-24(21,22)15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3 |
InChI Key |
AWQRVDDVOPEJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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